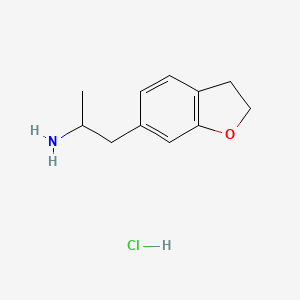

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Descripción general

Descripción

Es un análogo de la 3,4-metilendioxianfetamina (MDA), donde el oxígeno heterocíclico en la posición 4 del anillo 3,4-metilendioxi ha sido reemplazado por un puente metileno . Este compuesto fue sintetizado por primera vez por David E. Nichols a principios de la década de 1990 mientras investigaba análogos no neurotóxicos de la 3,4-metilendioxi-N-metilanfetamina (MDMA) .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del 6-(2-Aminopropil)-2,3-dihidrobenzofurano (clorhidrato) implica varios pasos:

Formación del Anillo Benzofurano: El paso inicial implica la formación de la estructura del anillo benzofurano. Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción del Grupo Aminopropil: El siguiente paso implica la introducción del grupo aminopropil al anillo benzofurano. Esto se realiza típicamente mediante aminación reductora, donde el benzofurano aldehído o cetona se hace reaccionar con una amina en presencia de un agente reductor como el cianoborohidruro de sodio.

Formación de la Sal Clorhidrato: El paso final implica la conversión de la base libre a su sal clorhidrato mediante tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

Los métodos de producción industrial para el 6-(2-Aminopropil)-2,3-dihidrobenzofurano (clorhidrato) probablemente implicarían la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 6-(2-Aminopropil)-2,3-dihidrobenzofurano (clorhidrato) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo benzofurano se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio, el trióxido de cromo y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos, cloruros de sulfonilo y compuestos organometálicos.

Principales Productos Formados

Oxidación: Formación de benzofurano cetonas o aldehídos.

Reducción: Formación de benzofurano alcoholes o aminas.

Sustitución: Formación de varios derivados de benzofurano sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H15NO·HCl

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Psychoactive Properties

This compound is part of a class of compounds known as benzofurans. These compounds have been shown to exhibit stimulant and entactogenic effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA) and methylenedioxyamphetamine (MDA). Research indicates that benzofurans can enhance the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, contributing to their psychoactive effects .

In Vitro Studies

Studies have demonstrated that 6-APDB acts as a substrate-type releaser for monoamine transporters. In vitro assays have shown that it can significantly increase the levels of serotonin and dopamine in synaptosomes derived from rat brains. For instance, it has been reported that concentrations of serotonin increased substantially following exposure to 5-MAPB, a related compound, suggesting similar mechanisms may be at play with 6-APDB .

In Vivo Studies

In vivo studies involving microdialysis techniques have revealed that administration of 6-APDB leads to elevated extracellular concentrations of serotonin and dopamine in the nucleus accumbens of rats. This supports its potential use in studying mood disorders and other psychiatric conditions where serotonin and dopamine dysregulation is implicated .

Therapeutic Potential

The structural similarity of this compound to other psychoactive substances raises questions about its therapeutic applications. Some researchers are investigating its potential in treating conditions such as:

- Post-Traumatic Stress Disorder (PTSD) : Due to its entactogenic properties, it may help facilitate emotional processing.

- Depression and Anxiety Disorders : Its ability to enhance serotonin levels suggests it could be beneficial in mood regulation.

Comparative Analysis with Related Compounds

| Compound | Main Effects | Potency (EC50 values) | Legal Status |

|---|---|---|---|

| 6-APDB | Stimulant, entactogen | Similar to MDMA | Class B in the UK |

| MDMA | Empathogenic, stimulant | Reference compound | Schedule I in the US |

| MDA | Stimulant | Lower than MDMA | Schedule I in the US |

Case Studies

Several case studies have documented the effects of benzofurans on human subjects:

- Clinical Observations : Reports indicate that users experience heightened emotional connectivity and sensory enhancement similar to MDMA experiences. However, the long-term effects remain under investigation.

- Neurochemical Studies : Research comparing the neurochemical profiles of 6-APDB with traditional antidepressants suggests a unique mechanism that may offer new avenues for treatment resistant depression .

Mecanismo De Acción

El 6-(2-Aminopropil)-2,3-dihidrobenzofurano (clorhidrato) actúa como un agente liberador e inhibidor de la recaptación triple de los neurotransmisores monoamina serotonina, dopamina y norepinefrina . Inhibe la recaptación de estos neurotransmisores, lo que lleva a niveles elevados en la hendidura sináptica y a una neurotransmisión mejorada. Los efectos del compuesto están mediados por su interacción con el transportador de serotonina, el transportador de dopamina y el transportador de norepinefrina .

Comparación Con Compuestos Similares

Compuestos Similares

5-(2-Aminopropil)-2,3-dihidrobenzofurano (5-APDB): Un análogo donde el oxígeno en la posición 3 ha sido reemplazado por un grupo metileno.

6-(2-Aminopropil)benzofurano (6-APB): El derivado de benzofurano insaturado de 6-APDB.

Singularidad

El 6-(2-Aminopropil)-2,3-dihidrobenzofurano (clorhidrato) es único debido a su perfil equilibrado de inhibición de la recaptación para serotonina, dopamina y norepinefrina, que es similar a la 3,4-metilendioxianfetamina (MDA) pero con una afinidad ligeramente menor por las catecolaminas . Este perfil equilibrado lo diferencia de otros análogos como el 5-(2-Aminopropil)-2,3-dihidrobenzofurano (5-APDB), que es altamente selectivo para la serotonina .

Actividad Biológica

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, is a synthetic compound structurally related to the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). This compound exhibits significant biological activity primarily through its interaction with monoamine neurotransmitter systems.

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine; hydrochloride

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

The primary mechanism of action for this compound involves its role as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This compound has been shown to induce the release of these neurotransmitters in a dose-dependent manner, which contributes to its stimulant effects.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Potency (vs. MDA) |

|---|---|---|

| 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | Triple reuptake inhibitor | At least 3-fold more potent at DAT and SERT than MDA |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Similar mechanism | Comparable potency |

In Vitro Studies

Research indicates that benzofuran derivatives like this compound exhibit higher potency than MDA in both in vitro and in vivo settings. In studies using rat brain synaptosomes, this compound demonstrated significant monoamine transporter activity, leading to increased levels of serotonin and dopamine in the synaptic cleft .

In Vivo Studies

In vivo experiments have shown that administration of this compound results in sustained stimulant-like effects. For instance, microdialysis studies indicated that intravenous administration of the compound at doses of 0.3 and 1.0 mg/kg led to significant elevations in extracellular concentrations of dopamine and serotonin in the nucleus accumbens of rats .

Case Studies

A study conducted on the pharmacological effects of benzofurans reported that both 5-APB and 6-APB (closely related compounds) produced substantial increases in locomotor activity in rodent models. This suggests a potential for abuse liability similar to other stimulants .

Safety and Toxicology

While the stimulant properties may be desirable for certain therapeutic applications, it is crucial to consider the potential for adverse effects. The use of these compounds has been associated with risks such as neurotoxicity and cardiovascular issues when used excessively or in combination with other substances that enhance monoaminergic transmission .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347782 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281872-58-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.